InChI=1S/C10H15NO/c1-2-11(8-9-12)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3
. The Canonical SMILES representation is CCN(CCO)C1=CC=CC=C1
.
The molecular structure of 2-(N-Ethylanilino)ethanol has been investigated using computational methods like Density Functional Theory (DFT) to understand its conformational preferences and fragmentation pathways. [] Studies have shown that the abundance of the phenoxide ion, formed through a Smiles rearrangement, is sensitive to substituents on the nitrogen atom. For example, an ethyl substituent leads to a much lower abundance of the rearrangement ion compared to a methyl substituent. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7